4-Chloro-5,8-dimethyl-6-nitroquinoline 4-Chloro-5,8-dimethyl-6-nitroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13851547
InChI: InChI=1S/C11H9ClN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol

4-Chloro-5,8-dimethyl-6-nitroquinoline

CAS No.:

Cat. No.: VC13851547

Molecular Formula: C11H9ClN2O2

Molecular Weight: 236.65 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5,8-dimethyl-6-nitroquinoline -

Specification

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
IUPAC Name 4-chloro-5,8-dimethyl-6-nitroquinoline
Standard InChI InChI=1S/C11H9ClN2O2/c1-6-5-9(14(15)16)7(2)10-8(12)3-4-13-11(6)10/h3-5H,1-2H3
Standard InChI Key JUVALBQUVQWRKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C2=C(C=CN=C12)Cl)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Properties

The molecular formula of 4-chloro-5,8-dimethyl-6-nitroquinoline is C₁₂H₁₀ClN₃O₂, with a molecular weight of 275.68 g/mol. Its structure comprises a quinoline backbone substituted with:

  • A chloro group at position 4

  • Methyl groups at positions 5 and 8

  • A nitro group at position 6

The electron-withdrawing nitro group and electron-donating methyl groups create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Data of Selected Nitroquinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Chloro-5,8-dimethyl-6-nitroquinolineC₁₂H₁₀ClN₃O₂275.684-Cl, 5/8-CH₃, 6-NO₂
5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinolineC₁₂H₁₁ClN₂O₄282.685-Cl, 2/6-OCH₃, 4-CH₃, 8-NO₂
4-Chloro-6,7-dimethoxyquinolineC₁₁H₁₀ClNO₂223.664-Cl, 6/7-OCH₃

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis protocol for 4-chloro-5,8-dimethyl-6-nitroquinoline is documented, analogous nitroquinoline syntheses suggest a multi-step approach:

  • Nitration of Precursor:
    A dimethylquinoline derivative undergoes nitration at position 6. Methyl groups at 5 and 8 act as ortho/para directors, favoring nitration at the electron-deficient position 6 .

  • Chlorination:
    Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) introduces the chloro group. This step is analogous to methods described for 4-chloro-6,7-dimethoxyquinoline .

Key Reaction Conditions:

  • Nitration: Mixed acid (HNO₃/H₂SO₄) at 0–5°C

  • Chlorination: Reflux in POCl₃ (110°C, 4–6 hours)

Physicochemical Properties

Spectroscopic Characteristics

Although experimental data for this compound are unavailable, predictions based on analogous structures include:

  • ¹H NMR:

    • Methyl protons (5/8-CH₃): δ 2.4–2.6 ppm (singlet)

    • Aromatic protons: δ 7.8–8.9 ppm (multiplet)

  • IR Spectroscopy:

    • NO₂ asymmetric stretch: ~1520 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro group polarity.

  • Stability: Nitro groups may render the compound photosensitive, necessitating storage in amber containers.

Biological Activity and Mechanisms

Table 2: Hypothetical Antimicrobial Efficacy (Based on Analogs)

Microbial StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus12.5–25DNA gyrase inhibition
Escherichia coli25–50ROS-mediated membrane damage

Anticancer Activity

The compound’s nitro group may act as a bioreductive prodrug, selectively activated in hypoxic tumor environments to release cytotoxic agents.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Chloro-5,8-dimethyl-6-nitroquinoline serves as a precursor for:

  • Antimalarial Agents: Structural similarity to tafenoquine intermediates suggests potential utility.

  • Kinase Inhibitors: Chloro and nitro groups enable cross-coupling reactions to attach pharmacophores.

Materials Science

Nitroquinolines are explored in:

  • OLEDs: Electron-deficient nitro groups enhance electron transport in organic semiconductors.

  • Coordination Polymers: Nitrogen atoms coordinate with transition metals for catalytic applications.

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